

literature review on 5-methoxy-1H-indazole-3-carbaldehyde research

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Compound of Interest

Compound Name: 5-methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B1365071

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An In-Depth Technical Guide to **5-Methoxy-1H-indazole-3-carbaldehyde**: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocycles are foundational scaffolds in modern medicinal chemistry, with a significant majority of FDA-approved small-molecule drugs featuring these core structures.^[1] Among these, the indazole (or benzopyrazole) ring system has emerged as a "privileged scaffold," prized for its ability to act as a bioisostere for native structures like indoles.^{[2][3]} Indazoles present a unique arrangement of hydrogen bond donors and acceptors, enabling potent and selective interactions within the hydrophobic pockets of biological targets such as protein kinases.^[2] This has led to the successful development of marketed drugs, including the kinase inhibitors axitinib (Inlyta®) and pazopanib (Votrient®).^[2]

Within this valuable class of compounds, **5-methoxy-1H-indazole-3-carbaldehyde** stands out as a critical and versatile intermediate.^{[4][5]} Its structure combines the biologically significant indazole core with a methoxy group at the 5-position—a common feature for modulating electronic properties and metabolic stability—and a highly reactive carbaldehyde group at the 3-position. This aldehyde function serves as a synthetic linchpin, allowing for extensive chemical elaboration to build a diverse library of complex, polyfunctionalized molecules. This

guide provides a comprehensive overview of its synthesis, characterization, chemical reactivity, and pivotal role in contemporary research and drug development.

Physicochemical and Structural Properties

A clear understanding of a compound's fundamental properties is essential for its effective use in a laboratory setting. The methoxy group contributes to its solubility and stability, facilitating easier handling.^{[4][6]}

Property	Value	Source
Molecular Formula	C ₉ H ₈ N ₂ O ₂	^{[4][7]}
Molecular Weight	176.17 g/mol	^{[4][7]}
IUPAC Name	5-methoxy-1H-indazole-3-carbaldehyde	^{[5][7]}
CAS Number	169789-37-1	^{[4][5]}
Appearance	Brownish orange or yellowish solid	^{[2][4]}
InChI Key	MUSWKNMMIYVNJY-UHFFFAOYSA-N	^{[5][7]}

Synthesis: A Robust Protocol via Indole Nitrosation

The efficient synthesis of 1H-indazole-3-carboxaldehydes is crucial for their application. A highly effective and general method involves the nitrosation of corresponding indole precursors in a mildly acidic environment.^[2] This approach is particularly advantageous as it proceeds under gentle conditions, tolerates a range of functional groups, and minimizes the side reactions often encountered in other synthetic routes. The conversion of 5-methoxy-indole to **5-methoxy-1H-indazole-3-carbaldehyde** is a prime example of this strategy's success, achieving high yields.^[2]



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